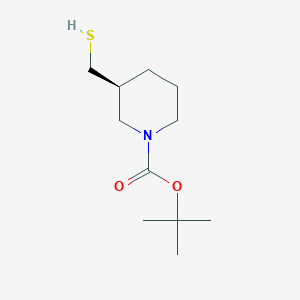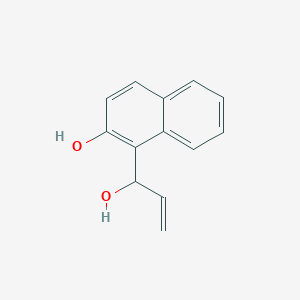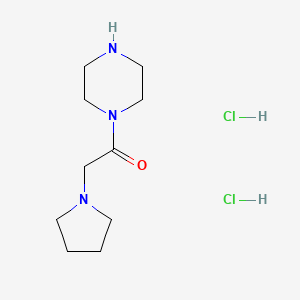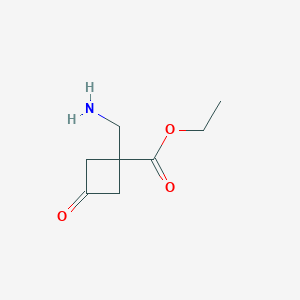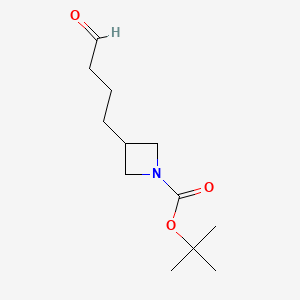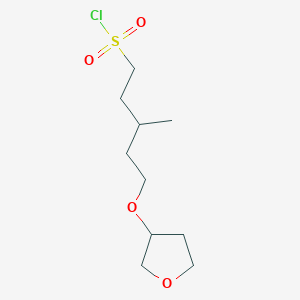
3-Methyl-5-((tetrahydrofuran-3-yl)oxy)pentane-1-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-5-((tetrahydrofuran-3-yl)oxy)pentane-1-sulfonyl chloride is an organic compound that belongs to the class of sulfonyl chlorides. This compound is characterized by the presence of a sulfonyl chloride group attached to a pentane chain, which is further substituted with a tetrahydrofuran-3-yl group and a methyl group. Sulfonyl chlorides are known for their reactivity and are widely used as intermediates in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-5-((tetrahydrofuran-3-yl)oxy)pentane-1-sulfonyl chloride can be achieved through several synthetic routes. One common method involves the reaction of 3-Methyl-5-((tetrahydrofuran-3-yl)oxy)pentane-1-ol with thionyl chloride (SOCl₂) under anhydrous conditions. The reaction typically proceeds as follows:
- Dissolve 3-Methyl-5-((tetrahydrofuran-3-yl)oxy)pentane-1-ol in anhydrous dichloromethane.
- Add thionyl chloride dropwise to the solution while maintaining the temperature at 0-5°C.
- Stir the reaction mixture at room temperature for several hours.
- Remove the solvent under reduced pressure to obtain the crude product.
- Purify the product by column chromatography or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions can lead to large-scale production of this compound.
Analyse Chemischer Reaktionen
Types of Reactions
3-Methyl-5-((tetrahydrofuran-3-yl)oxy)pentane-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution Reactions: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide, sulfonate ester, and other derivatives.
Reduction Reactions: The compound can be reduced to the corresponding sulfonyl hydride using reducing agents such as lithium aluminum hydride (LiAlH₄).
Oxidation Reactions: Oxidation of the compound can yield sulfonic acids or sulfonyl fluorides.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols can be used under mild to moderate conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.
Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Major Products Formed
Sulfonamides: Formed by reaction with amines.
Sulfonate Esters: Formed by reaction with alcohols.
Sulfonic Acids: Formed by oxidation.
Wissenschaftliche Forschungsanwendungen
3-Methyl-5-((tetrahydrofuran-3-yl)oxy)pentane-1-sulfonyl chloride has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules, such as proteins and peptides, through sulfonylation reactions.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Wirkmechanismus
The mechanism of action of 3-Methyl-5-((tetrahydrofuran-3-yl)oxy)pentane-1-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is electrophilic and readily reacts with nucleophilic species, leading to the formation of covalent bonds. This reactivity is exploited in various chemical transformations and modifications of target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methanesulfonyl Chloride: A simpler sulfonyl chloride with a single methyl group.
Benzenesulfonyl Chloride: Contains a benzene ring instead of a tetrahydrofuran group.
Tosyl Chloride (p-Toluenesulfonyl Chloride): Features a toluene ring with a para-methyl group.
Uniqueness
3-Methyl-5-((tetrahydrofuran-3-yl)oxy)pentane-1-sulfonyl chloride is unique due to the presence of the tetrahydrofuran-3-yl group, which imparts specific steric and electronic properties. This uniqueness can influence the compound’s reactivity and selectivity in chemical reactions, making it valuable for specialized applications in synthesis and research.
Eigenschaften
Molekularformel |
C10H19ClO4S |
|---|---|
Molekulargewicht |
270.77 g/mol |
IUPAC-Name |
3-methyl-5-(oxolan-3-yloxy)pentane-1-sulfonyl chloride |
InChI |
InChI=1S/C10H19ClO4S/c1-9(4-7-16(11,12)13)2-6-15-10-3-5-14-8-10/h9-10H,2-8H2,1H3 |
InChI-Schlüssel |
GWURBLMAYBASQY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CCOC1CCOC1)CCS(=O)(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl[2-(1H-pyrrol-2-yl)ethyl]amine](/img/structure/B15324171.png)
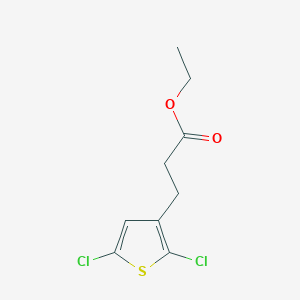
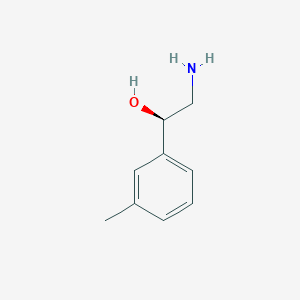
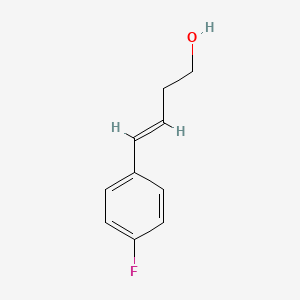
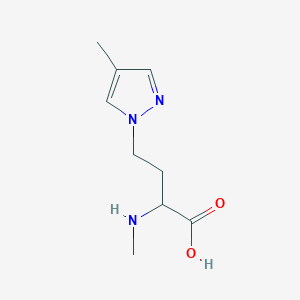
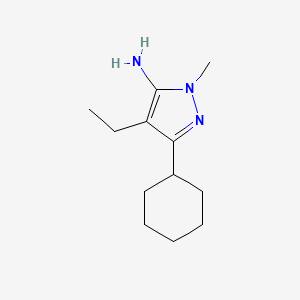
![methyl4-hydroxy-4H,5H,6H-cyclopenta[b]thiophene-2-carboxylate](/img/structure/B15324201.png)
![{4H,6H,7H-thieno[3,2-c]pyran-2-yl}methanamine](/img/structure/B15324202.png)
